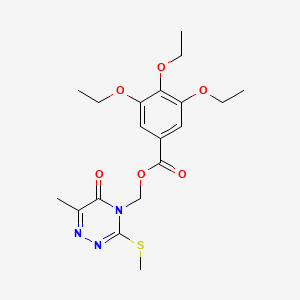

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride” is a chemical compound with the empirical formula C9H12ClNO . It is a solid substance and is part of a class of compounds known as heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride” can be represented by the SMILES stringCl.NC1COc2ccccc2C1 . This indicates that the compound contains a nitrogen atom (N) bonded to a chromen ring, which is further connected to a chlorine atom (Cl) through a hydrogen bond .

科学的研究の応用

Synthesis of Chromene Derivatives

Research into the synthesis and transformation of chromene derivatives has revealed various methods and chemical reactions. For instance, the reaction of 3-nitro-2H-chromenes with aminoenones derived from acetylacetone and cyclic amines has been studied extensively. These reactions often result in the formation of functionalized 2,3,4-trisubstituted chromanes through nucleophilic addition, highlighting the synthetic flexibility of chromene compounds (Korotaev et al., 2013).

Facile Synthesis and Transformation Techniques

There has been significant progress in developing facile synthesis and transformation techniques for chromene derivatives. For example, the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones was achieved using ultrasonic irradiation, offering advantages such as high yield, shorter reaction time, mild conditions, and simple work-up procedures (Huiyana, 2013).

Crystal Structure Analysis

The crystal structure of chromene derivatives is another area of interest. Studies like the crystal structure analysis of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one provide insight into the molecular conformation, which is crucial for understanding their potential applications in various fields (Manolov et al., 2012).

Design and Synthesis of Hybrid Compounds

The design and synthesis of hybrid compounds based on chromene structures represent a significant advancement in chemical synthesis. For instance, the synthesis of hybrid systems containing pharmacophoric fragments of reagents, such as 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, showcases the potential of chromenes in medicinal chemistry and drug design (Ivanova et al., 2019).

作用機序

Target of Action

Similar compounds, such as coumarins, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Coumarin derivatives have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of ion channel conductance .

Biochemical Pathways

Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .

Result of Action

Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-coagulant, and anti-proliferative effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall efficacy .

特性

IUPAC Name |

2-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLDHXOEZSTZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2=CC=CC=C2O1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)

![5-{[4-(tert-butyl)benzyl]oxy}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)

![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)

![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)

![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)